molecular formula C17H17NO4 B2733103 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 2097871-88-8

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2733103
CAS No.: 2097871-88-8
M. Wt: 299.326
InChI Key: RLUICAATZXLNPD-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide (CAS 2097871-88-8) is a synthetic small molecule with a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol. This compound features a 4H-chromene-4-one core scaffold, a privileged structure in medicinal chemistry known for its diverse biological profiles and mild adverse effects . Chromene derivatives are extensively investigated for their promising biological activities, including anticancer, antimicrobial, anticonvulsant, antituberculosis, and antidiabetic properties . The 4H-chromene scaffold is a versatile, biologically attractive framework, and researchers are developing numerous synthetic strategies to create analogs for activity assessment and structure-activity relationship (SAR) studies . Chromene-carboxamide derivatives are of significant interest in drug discovery, particularly in developing enzyme inhibitors. Structural analogs of this compound have been explored as inhibitors against human Carbonic Anhydrase (CA) isoforms, including the tumor-associated hCA IX and hCA XII, indicating potential for anticancer research . The compound is supplied for research purposes. It is intended for use in laboratory and scientific investigations only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-13-10-15(22-14-7-3-2-6-12(13)14)16(20)18-11-17(21)8-4-1-5-9-17/h2-4,6-8,10,21H,1,5,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUICAATZXLNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the hydroxycyclohexenyl group. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound is compared below with structurally related chromene-2-carboxamides and positional isomers.

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Amide Nitrogen Key Functional Groups
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide C₁₈H₁₉NO₄ 313.35 1-Hydroxycyclohex-2-en-1-ylmethyl Hydroxyl, cyclohexene, chromenone
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () C₂₀H₁₉NO₄ 337.37 4-Methoxyphenethyl Methoxy, chromenone
N-(4-((1H-Imidazol-1-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide (3'd) C₂₀H₁₅N₃O₃ 346.12 4-(Imidazolylmethyl)phenyl Imidazole, chromenone
DDD01510706 (N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxo-chromene-2-carboxamide) () C₁₈H₁₇F₃NO₄ 380.33 4,4-Difluoro-1-hydroxycyclohexylmethyl, 6-fluoro Fluorine, hydroxyl, chromenone

Key Observations :

  • Fluorinated derivatives like DDD01510706 exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity .
  • Positional Isomerism : Chromene-3-carboxamides (e.g., ) differ in carbonyl positioning, altering electronic distribution and reactivity compared to chromene-2-carboxamides .

Key Observations :

  • Antiparasitic Activity : DDD01510706, a fluorinated analog of the target compound, shows potent activity against Cryptosporidium spp., attributed to its optimized substituents enhancing target binding and stability .
  • Multitarget Inhibition: Hybrid 14n () demonstrates dual cholinesterase and monoamine oxidase inhibition, leveraging a benzylpiperidinylbutyl side chain absent in the target compound. This highlights how nitrogen-containing aliphatic chains enhance central nervous system targeting .

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide, a compound with a unique chromene structure, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chromene Core : A bicyclic structure that is essential for its biological activity.
  • Hydroxycyclohexenyl Moiety : This functional group contributes to the compound's interaction with biological targets.
  • Carboxamide Group : Enhances solubility and bioavailability.

The biological activity of this compound is mediated through its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit or activate enzymes involved in key metabolic pathways.
  • Receptors : It can bind to receptors, altering their activity and influencing cellular responses.

Antioxidant Activity

Research has indicated that derivatives of chromene compounds exhibit significant antioxidant properties. For instance, studies have shown that related compounds can inhibit lipid peroxidation, suggesting a protective role against oxidative stress in biological systems .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory potential. The mechanism likely involves the modulation of inflammatory mediators and pathways, similar to other chromene derivatives that have shown effectiveness in reducing inflammation in vitro and in vivo models.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, research on related chromene compounds has demonstrated their ability to induce apoptosis in cancer cells, indicating potential therapeutic applications in oncology .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A study synthesized several chromene derivatives, including this compound. The biological evaluation revealed promising antioxidant activity, particularly against lipid peroxidation initiated by Fe²⁺ ions .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzyme targets. These studies suggest that the compound can effectively interact with active sites of enzymes involved in oxidative stress and inflammation pathways .
  • Cytotoxicity Assessment :
    • In vitro tests on cancer cell lines such as MCF-7 (breast cancer) have shown that the compound can inhibit cell proliferation, supporting its potential as an anticancer agent. The results indicate a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantInhibits lipid peroxidation
Anti-inflammatoryModulates inflammatory pathways
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. What synthetic methodologies are commonly employed to prepare chromene-2-carboxamide derivatives like this compound?

The synthesis typically begins with 4-oxo-4H-chromene-2-carboxylic acid, which is converted to its acid chloride using phosphorus pentachloride (PCl₅) in dry cyclohexane under reflux. The acid chloride is then coupled with amines or other nucleophiles to form carboxamide derivatives. For example, cyclohexene-containing substituents can be introduced via nucleophilic substitution or condensation reactions .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry (e.g., δ ~8.0–6.0 ppm for aromatic protons in chromene scaffolds) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity (e.g., m/z 388.02 for brominated derivatives) .
  • Single-crystal X-ray diffraction : Resolves 3D structure and confirms regiochemistry .

Q. How do the structural features of this compound influence its reactivity?

  • The 4-oxo-4H-chromene core enables π-π stacking interactions and hydrogen bonding, critical for binding to biological targets.
  • The cyclohexene-hydroxy group introduces stereochemical complexity and potential for hydrogen bonding or oxidation reactions.
  • The carboxamide linker provides sites for derivatization to optimize solubility or target affinity .

Advanced Research Questions

Q. What strategies are used to optimize the multitarget activity of chromene-2-carboxamide hybrids?

  • Linker length optimization : A five-carbon spacer between the chromene scaffold and tacrine-like moieties maximizes dual inhibition of cholinesterases (ChE) and β-secretase (BACE-1) .
  • Substituent engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocycles (e.g., pyrazole) enhances metabolic stability and target selectivity (e.g., acetylcholinesterase inhibition in ) .

Q. How can chemoproteomics elucidate the target engagement of this compound in complex biological systems?

  • Photoaffinity labeling : Derivatives like FFF-24 ( ) incorporate diazirine groups, which crosslink with proximal proteins upon UV exposure.
  • Pull-down assays : Coupled with LC-MS/MS, this identifies bound targets (e.g., SLC15A4 in ).
  • Docking studies : Validate interactions using computational models (e.g., acetylcholinesterase inhibition in ) .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data for chromene derivatives?

  • Comparative crystallography : Analyze binding modes of analogs with divergent activity (e.g., tacrine-chromene hybrids in ).
  • Free-energy perturbation (FEP) : Computationally predicts the impact of substituent changes on binding affinity.
  • Metabolic profiling : Identifies off-target effects or degradation pathways that may mask SAR trends .

Methodological Considerations

Q. Synthesis Challenges :

  • Moisture sensitivity : Acid chloride intermediates (e.g., 4-oxo-4H-chromene-2-carbonyl chloride) require anhydrous conditions to prevent hydrolysis .
  • Stereochemical control : Cyclohexene-hydroxy substituents may necessitate chiral resolution techniques (e.g., CSP chromatography in ).

Q. Biological Assay Design :

  • Enzyme inhibition assays : Use Ellman’s method for cholinesterase activity () and FRET-based assays for BACE-1 .
  • Cellular models : Primary neurons or neuroblastoma cell lines assess neuroprotective effects against amyloid-β toxicity .

Q. Data Interpretation :

  • Dose-response curves : Ensure IC₅₀ values account for compound solubility limits (e.g., DMSO tolerance in cell assays).
  • Counter-screening : Exclude false positives by testing against unrelated targets (e.g., kinases in ).

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